![molecular formula C25H28ClN3O B607919 N-(3-(benzyl(methyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide CAS No. 1426944-49-1](/img/structure/B607919.png)
N-(3-(benzyl(methyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “N-(3-(benzyl(methyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “N-(3-(benzyl(methyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide” are not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties of “N-(3-(benzyl(methyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide” are not available in the retrieved data .Scientific Research Applications
Inhibition of Ubiquitin-Specific Peptidase (USP)
HBX 19818 has been identified as an inhibitor of Ubiquitin-Specific Peptidase (USP) 7 . USPs are closely related to biological processes through a variety of molecular signaling pathways, including DNA damage repair, p53 and transforming growth factor-β (TGF-β) pathways . HBX 19818 showed an uncompetitive reversible inhibition according to kinetics assay .
Regulation of Protein Degradation
HBX 19818 plays a role in the regulation of protein degradation under physiological conditions . It affects USP7-mediated p53 deubiquitylation in vitro and in cells .
Cancer Metabolism
HBX 19818 has been associated with the regulation of cancer metabolism . It has been found to inhibit the activity of USP7, where it covalently binds to the catalytic cysteine C223 of USP7 and increases the deubiquitination level of the USP7-mediated MDM2 .
Role in the Warburg Effect
The Warburg effect is a major metabolic process in cancer cells that affects cellular responses, such as proliferation and apoptosis . HBX 19818 and its related inhibitors are potential anticancer targets .
Potential Therapeutic Applications
Given its role in the regulation of protein degradation and cancer metabolism, HBX 19818 has potential therapeutic applications. It could be used in the development of therapeutics across diverse therapeutic areas .
Inhibition of HAUbVS Binding to USP7
HBX 19818 has been found to inhibit HAUbVS binding to USP7 . This could have implications for the development of new drugs and treatments.
Mechanism of Action
- Notably, HBX 19818 selectively inhibits USP7 without affecting other deubiquitinases like USP8, USP5, and USP10 .
- HBX 19818 has an IC50 of approximately 28.1 μM for USP7 inhibition .
- The compound’s stability and bioavailability depend on storage conditions (e.g., -20°C for powder, -80°C for solutions) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALMLVWZSQGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzyl(methyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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